molecular formula C29H30O4 B11155031 6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11155031
M. Wt: 442.5 g/mol
InChI Key: YPAWUSKYTZETQJ-UHFFFAOYSA-N
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Description

6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C29H30O4 and a molecular weight of 442.56 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-phenyl-2H-chromen-2-one with 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of the 3-methoxybenzyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with a base chromenone scaffold (e.g., 4-phenylcoumarin). Introduce the hexyl group via Friedel-Crafts alkylation under anhydrous conditions using AlCl₃ as a catalyst in dichloromethane .
  • Step 2 : Functionalize the 7-position via nucleophilic substitution or Mitsunobu reaction. For the 3-methoxybenzyloxy group, use 3-methoxybenzyl bromide with K₂CO₃ in DMF at 60–80°C .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., THF for better solubility of intermediates) and catalyst loading (e.g., 10 mol% Pd for cross-coupling steps) to improve yields (typically 60–75%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts resolved?

  • Techniques :

  • NMR : Assign protons using ¹H-¹H COSY and HSQC. The methoxybenzyl group shows a singlet at δ 3.8–4.0 ppm, while the chromenone carbonyl appears at δ 165–170 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~493.2). Fragmentation patterns distinguish regioisomers (e.g., loss of hexyl vs. methoxybenzyl groups) .
  • IR : Confirm carbonyl stretches (~1700 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in chromenone derivatives like this compound?

  • Methodology :

  • Crystal Growth : Use vapor diffusion with ethyl acetate/hexane. Larger crystals reduce thermal motion artifacts .
  • Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. SHELXL (via Olex2) refines anisotropic displacement parameters and validates hydrogen bonding (e.g., C=O···H interactions at 2.5–3.0 Å) .
  • Ambiguities : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*). Discrepancies >0.05 Å may indicate conformational flexibility .

Q. How should researchers address contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR coupling constants)?

  • Resolution Strategies :

  • Dynamic Effects : Use MD simulations to assess rotamer populations (e.g., methoxybenzyl group rotation affecting J-values). Compare averaged coupling constants (e.g., 8–10 Hz for vicinal protons) with DFT static models .
  • Solvent Corrections : Apply PCM models in Gaussian to account for solvent-induced shifts (Δδ ~0.3 ppm in DMSO) .
  • Validation : Cross-check with 2D NOESY (e.g., spatial proximity of hexyl and phenyl groups) .

Q. What strategies prevent racemization or degradation during functionalization of the chromenone core?

  • Mitigation Approaches :

  • Low-Temperature Reactions : Conduct esterification/alkylation below 0°C to preserve stereochemical integrity .
  • Protecting Groups : Temporarily mask reactive hydroxyls with TBS or Ac groups during harsh conditions (e.g., strong acids) .
  • Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks). LC-MS identifies hydrolyzed byproducts (e.g., free chromenone acid) .

Properties

Molecular Formula

C29H30O4

Molecular Weight

442.5 g/mol

IUPAC Name

6-hexyl-7-[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H30O4/c1-3-4-5-7-14-23-17-26-25(22-12-8-6-9-13-22)18-29(30)33-28(26)19-27(23)32-20-21-11-10-15-24(16-21)31-2/h6,8-13,15-19H,3-5,7,14,20H2,1-2H3

InChI Key

YPAWUSKYTZETQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)OC)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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